![molecular formula C24H24N4O3 B4881578 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4881578.png)
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
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Overview
Description
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine moiety.
Attachment of the Furan-2-Carbonyl Group: The furan-2-carbonyl group is attached to the piperazine ring through acylation reactions using furan-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the furan-2-carbonyl group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-7-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of a quinazolinone core, a piperazine ring, and a furan-2-carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-5-2-3-6-18(16)17-13-20-19(21(29)14-17)15-25-24(26-20)28-10-8-27(9-11-28)23(30)22-7-4-12-31-22/h2-7,12,15,17H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSFXXGVAFEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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